
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Overview
Description
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-fluorophenyl)-2-methylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in 1,3-diethyl 2-(2-fluorophenyl)-2-methylpropanedioate undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.
Acidic Hydrolysis
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Conditions : Concentrated HCl (6 M), reflux (110°C), 12–24 hours.
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Product : 2-(2-Fluorophenyl)-2-methylmalonic acid.
Basic Hydrolysis
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Conditions : 20% KOH in aqueous ethanol (1:1 v/v), 80°C, 6 hours.
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Product : Disodium salt of 2-(2-fluorophenyl)-2-methylmalonate.
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Byproducts : Partial decarboxylation observed at extended reaction times (>8 hours) .
Nucleophilic Substitution Reactions
The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Insight :
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The electron-withdrawing fluorine activates the aromatic ring toward NAS, particularly at the ortho and para positions.
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Copper catalysts enhance amination efficiency by stabilizing intermediates .
Alkylation and Condensation Reactions
The α-methyl group and ester functionalities enable alkylation and Knoevenagel-type condensations.
Alkylation with Alkyl Halides
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Conditions : NaH (base), THF, 0°C → RT, 8–12 hours.
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Example : Reaction with benzyl bromide yields 2-(2-fluorophenyl)-2-(methylbenzyl)malonate (72% yield).
Knoevenagel Condensation
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Conditions : Piperidine (catalyst), acetic acid, reflux.
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Substrate : Benzaldehyde.
Fluorine-Specific Reactions
The 2-fluorophenyl group participates in fluorination retention or displacement reactions.
Fluorine Retention in Cross-Coupling
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Suzuki-Miyaura Coupling :
Defluorination under Reductive Conditions
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Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT, 24 h.
Oxidation of the α-Methyl Group
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Conditions : KMnO₄ (aq. H₂SO₄), 60°C, 4 h.
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Product : 2-(2-Fluorophenyl)malonic acid (via demethylation) .
Reduction of Ester Groups
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Conditions : LiAlH₄, dry THF, 0°C → RT, 2 h.
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Product : 2-(2-Fluorophenyl)-2-methyl-1,3-propanediol (68% yield) .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks.
Formation of γ-Lactones
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Conditions : PTSA (cat.), toluene, reflux, Dean-Stark trap, 6 h.
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Product : 4-(2-Fluorophenyl)-4-methyltetrahydrofuran-2-one (51% yield).
Stability Under Thermal and Photolytic Conditions
Condition | Observation | Ref. |
---|---|---|
150°C (neat, N₂) | No decomposition after 24 h | |
UV light (254 nm) | Ester cleavage (15% degradation in 48 h) |
Scientific Research Applications
Organic Synthesis
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic attack.
- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions.
Medicinal Chemistry
This compound has potential applications in drug development due to its biological activities. Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
- Antibacterial Properties : Similar compounds have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.
The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. The following mechanisms have been observed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cytotoxic Effects : It has the potential to induce cytotoxicity through the generation of reactive oxygen species (ROS).
Enzyme Activity Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations. For example:
- Case Study 1 : A derivative showed significant inhibition of the enzyme cyclooxygenase (COX), which is involved in inflammatory processes.
Cell Proliferation Assays
Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549:
- IC50 Values : Results indicated IC50 values ranging from 200–300 μg/mL, suggesting moderate potency as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-(2-chlorophenyl)-2-methylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.
1,3-Diethyl 2-(2-bromophenyl)-2-methylpropanedioate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry.
Biological Activity
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an ester compound with potential biological activity. Its structure includes a diethyl ester group and a fluorinated phenyl moiety, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
IUPAC Name: this compound
CAS Number: 1461714-42-0
Molecular Formula: C13H15FNO4
Molecular Weight: 267.26 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
Interaction with Enzymes
The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example:
- Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory responses.
- Signal Transduction Modulation: The compound may influence signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially affecting cellular responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Anti-inflammatory Effects: In cell culture models, it reduced the production of pro-inflammatory cytokines, indicating anti-inflammatory properties.
In Vivo Studies
Animal studies are critical for understanding the pharmacokinetics and pharmacodynamics of this compound:
- Toxicity Studies: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
- Efficacy in Disease Models: The compound has been evaluated in models of arthritis and cancer, showing promising results in reducing symptoms and tumor growth.
Case Studies
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Case Study on Anti-inflammatory Effects
- Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.
- Findings: Treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to controls.
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Case Study on Antioxidant Properties
- Objective: To assess the antioxidant capacity using DPPH radical scavenging assay.
- Results: The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.
Data Table: Biological Activity Summary
Biological Activity | In Vitro Evidence | In Vivo Evidence |
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Antioxidant | Significant DPPH scavenging | Reduced oxidative markers |
Anti-inflammatory | Decreased cytokine levels | Reduced paw swelling |
Enzyme inhibition | COX inhibition assays | Tumor growth reduction |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate?
To optimize synthesis, employ fractional factorial design to systematically test variables such as reaction temperature, catalyst loading, and solvent polarity. For example, varying ethylation conditions (e.g., base strength, reaction time) can improve yield . Process control tools (e.g., real-time monitoring of intermediates via HPLC) ensure reproducibility .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Use spectroscopic methods :
- NMR (¹H/¹³C) to verify substituent positions and fluorophenyl integration .
- FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and fluorine-carbon bonds .
- GC-MS or HPLC-UV for purity assessment, especially to detect unreacted precursors .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies :
- Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/vis) in a pre-test/post-test design .
- Monitor degradation via chromatographic retention time shifts or new spectral peaks .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
Use enzyme inhibition assays (e.g., esterase or kinase targets) to evaluate binding affinity.
- Fluorescence quenching or surface plasmon resonance (SPR) can quantify interactions with biomolecules .
- Dose-response curves (IC₅₀ calculations) provide mechanistic insights .
Q. How can researchers quantify this compound in complex matrices during pharmacokinetic studies?
Develop a validated HPLC-MS/MS protocol :
- Use deuterated analogs as internal standards to correct for matrix effects .
- Optimize mobile phase (e.g., acetonitrile:ammonium formate) for peak resolution .
Advanced Research Questions
Q. How can theoretical frameworks (e.g., DFT calculations) guide mechanistic studies of its reactivity?
Apply density functional theory (DFT) to:
- Model transition states for ester hydrolysis or fluorophenyl ring substitutions .
- Predict regioselectivity in nucleophilic attacks using Fukui indices .
- Validate computational results with kinetic isotope effects (KIEs) in experimental data .
Q. What strategies address challenges in designing multi-step reactions involving this compound?
Implement process simulation tools (e.g., Aspen Plus) to optimize reaction sequences:
- Model heat transfer and mass balance for exothermic steps (e.g., ethylation) .
- Use flow chemistry to minimize intermediate degradation and improve scalability .
Q. How should researchers resolve contradictions in published data about its physicochemical properties?
Conduct a systematic review with meta-analysis:
- Compare datasets using statistical tests (e.g., ANOVA) to identify outliers .
- Replicate key experiments under standardized conditions (e.g., ICH guidelines) .
Q. What methodologies elucidate solvent effects on its kinetic behavior in catalytic reactions?
Perform solvent parameterization :
- Measure reaction rates in solvents of varying polarity (e.g., Kamlet-Taft parameters) .
- Correlate with computational solvation free energy (COSMO-RS model) .
Q. How can its interactions with enzymes be studied at the molecular level?
Use molecular docking and MD simulations :
- Dock the compound into enzyme active sites (e.g., PDB structures) to predict binding modes .
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Q. What cross-disciplinary approaches enhance its application in material science?
Integrate with CRDC frameworks :
- Explore its use in membrane technologies (e.g., fluoropolymer composites) .
- Study thermal stability via TGA-DSC for aerospace material applications .
Q. How can AI-driven tools (e.g., COMSOL) improve its synthesis and application research?
Leverage machine learning (ML) :
Properties
IUPAC Name |
diethyl 2-(2-fluorophenyl)-2-methylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCCMAXTNDVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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